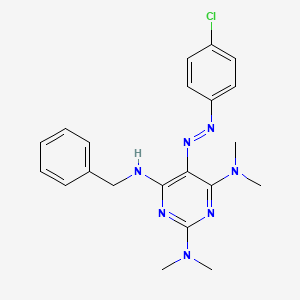
Chitinase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitinase-IN-4 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose, and is a primary component of the cell walls of fungi, the exoskeletons of arthropods, and the scales of fish and amphibians
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, or reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound may involve:
Fermentation: Utilizing microbial strains engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chitinase-IN-4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products:
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by the replacement of functional groups.
Wissenschaftliche Forschungsanwendungen
Chitinase-IN-4 has a wide range of applications in scientific research, including:
Agriculture: Used as a biopesticide to control fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating fungal infections and diseases caused by chitin-containing pathogens.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste materials, contributing to waste management and recycling efforts.
Wirkmechanismus
Chitinase-IN-4 is compared with other chitinase inhibitors such as:
Allosamidin: A natural chitinase inhibitor with a similar mechanism of action.
Argifin: A synthetic chitinase inhibitor with distinct structural features.
Cyclopentapeptides: A class of chitinase inhibitors with unique cyclic structures.
Uniqueness: this compound is unique due to its high potency and specificity for chitinase enzymes, making it a valuable tool in both research and practical applications.
Vergleich Mit ähnlichen Verbindungen
- Allosamidin
- Argifin
- Cyclopentapeptides
Chitinase-IN-4 stands out for its potential to revolutionize various fields, from agriculture to medicine, by providing a targeted approach to managing chitin-containing organisms.
Eigenschaften
Molekularformel |
C21H24ClN7 |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
6-N-benzyl-5-[(4-chlorophenyl)diazenyl]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25) |
InChI-Schlüssel |
JCAPBORVBHHYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)



